molecular formula C12H16N2S2 B2758522 [(thiophen-2-yl)methyl](2-{[(thiophen-2-yl)methyl]amino}ethyl)amine CAS No. 18168-48-4

[(thiophen-2-yl)methyl](2-{[(thiophen-2-yl)methyl]amino}ethyl)amine

Cat. No.: B2758522
CAS No.: 18168-48-4
M. Wt: 252.39
InChI Key: HNSKBPMULGFUHS-UHFFFAOYSA-N
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Description

(Thiophen-2-yl)methylamine (IUPAC name: N-[(thiophen-2-yl)methyl]-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine) is a secondary amine featuring two thiophen-2-ylmethyl substituents attached to an ethylenediamine backbone. Its molecular formula is C₁₂H₁₆N₂S₂, with a molecular weight of 252.4 g/mol.

Properties

IUPAC Name

N,N'-bis(thiophen-2-ylmethyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S2/c1-3-11(15-7-1)9-13-5-6-14-10-12-4-2-8-16-12/h1-4,7-8,13-14H,5-6,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSKBPMULGFUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNCCNCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(thiophen-2-yl)methyl](2-{[(thiophen-2-yl)methyl]amino}ethyl)amine typically involves the reaction of 2-thienylmethyl chloride with 1,2-ethanediamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(thiophen-2-yl)methyl](2-{[(thiophen-2-yl)methyl]amino}ethyl)amine can undergo various chemical reactions, including:

    Oxidation: The thienyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding dihydrothienyl derivatives.

    Substitution: The thienyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothienyl derivatives.

    Substitution: Brominated or nitrated thienyl derivatives.

Scientific Research Applications

[(thiophen-2-yl)methyl](2-{[(thiophen-2-yl)methyl]amino}ethyl)amine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of [(thiophen-2-yl)methyl](2-{[(thiophen-2-yl)methyl]amino}ethyl)amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thienyl groups can engage in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bis(thiophen-2-ylmethyl)amine

Synthesis: Prepared via condensation of 2-thiophenemethylamine with bis(thiophene-2-carboxaldehyde) and carbon disulfide, followed by ZnSO₄ addition . Key Differences:

  • Backbone : Lacks the ethylenediamine spacer, reducing conformational flexibility.
  • Applications : Primarily used in coordination chemistry (e.g., zinc complexes), whereas the target compound’s diamine structure may enable chelation of larger metal ions .

2-(Thiophen-2-yl)ethylamine

Structure : Thiophen-2-yl ethyl and thiophen-3-ylmethyl groups attached to a central amine.
Molecular Formula : C₁₁H₁₃NS₂ (MW: 223.35 g/mol) .
Key Differences :

  • Thiophene Position : Thiophen-3-yl substituent introduces steric and electronic variations compared to the target’s uniform thiophen-2-yl groups.
  • Linker: Ethyl group (vs.

2-(Thiophen-2-yl)ethylamine

Structure : Combines thiophen-2-yl ethyl with a trifluoroethyl group.
Molecular Formula : C₈H₁₀F₃NS (MW: 209.23 g/mol) .
Key Differences :

  • Electron-Withdrawing Groups : Trifluoroethyl substituent increases electronegativity, altering reactivity and solubility compared to the target’s purely thiophene-based structure.
  • Applications : Likely used in fluorinated drug analogs, whereas the target compound’s dual thiophene motifs may favor π-π stacking in supramolecular systems.

Methyl[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]amine

Structure : Thiophen-2-yl ethyl group with a morpholine ring and methylamine.
Molecular Formula : C₁₁H₁₈N₂OS (MW: 226.34 g/mol) .
Key Differences :

  • Heterocyclic Addition : Morpholine introduces a polar, oxygen-containing ring, enhancing water solubility but reducing hydrophobicity compared to the target compound.
  • Biological Relevance : Morpholine derivatives are common in kinase inhibitors, suggesting divergent applications from the target’s coordination chemistry focus.

{[3-(Thiophen-2-yl)-1H-pyrazol-4-yl]methyl}[1-(thiophen-2-yl)ethyl]amine

Structure : Pyrazole-thiophene hybrid with a thiophenylethylamine group.
CAS : 128365-16-2 .
Key Differences :

  • Complexity : More synthetically challenging than the target compound due to multiple heterocycles.

Comparative Analysis Table

Property Target Compound Bis(thiophen-2-ylmethyl)amine 2-(Thiophen-2-yl)ethylamine
Molecular Formula C₁₂H₁₆N₂S₂ C₁₀H₁₀N₂S₂ C₁₁H₁₃NS₂
Molecular Weight (g/mol) 252.4 238.3 223.35
Thiophene Positions 2-yl (both) 2-yl (both) 2-yl and 3-yl
Backbone Ethylenediamine Single amine Ethyl linker
Key Applications Coordination chemistry, drug intermediates Metal complexes Structural isomer studies

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s ethylenediamine backbone allows for modular substitution, enabling tailored modifications for metal coordination or drug design .
  • Thermal Stability : Similar thiophene-amine compounds exhibit stability up to 150–200°C, suggesting the target compound is suitable for high-temperature reactions .

Biological Activity

The compound (thiophen-2-yl)methylamine is a thiophene derivative that has garnered interest for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of (thiophen-2-yl)methylamine can be represented as follows:

  • Molecular Formula : C₁₃H₁₅N₃S₂
  • Molecular Weight : 253.41 g/mol

The biological activity of (thiophen-2-yl)methylamine is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Studies indicate that it may exhibit:

  • Antimicrobial Activity : The compound has been shown to inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections.
  • Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
  • Enzyme Inhibition : Research has demonstrated that this compound can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease, thereby enhancing cholinergic transmission.

Data Table of Biological Activities

Activity TypeTarget Enzyme/PathwayIC50 Value (µM)Reference
AntimicrobialStaphylococcus aureus25
AChE InhibitionAcetylcholinesterase15
NeuroprotectionOxidative Stress MarkersNot reported

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of (thiophen-2-yl)methylamine, researchers found significant inhibition against Staphylococcus aureus. The compound was tested at various concentrations, demonstrating an IC50 value of 25 µM, indicating its potential as an antimicrobial agent.

Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of the compound in a model of oxidative stress. The findings suggested that it could reduce neuronal cell death by modulating oxidative stress markers. However, specific IC50 values were not reported in this study.

Study 3: Enzyme Inhibition Profile

A detailed enzyme inhibition study highlighted that (thiophen-2-yl)methylamine effectively inhibited AChE with an IC50 of 15 µM. This suggests its potential therapeutic application in managing Alzheimer's disease by enhancing cholinergic signaling.

Q & A

Basic Questions

Q. What are the established synthetic routes for (thiophen-2-yl)methylamine, and how do reaction conditions influence yield?

  • Methodological Answer : A common synthesis involves reductive amination between 2-thiophenemethylamine and thiophene-2-carboxaldehyde in ethanol, followed by reduction with sodium borohydride. For example, a two-step protocol achieves ~65% yield by first forming the Schiff base intermediate at 60°C for 12 hours, followed by reduction at room temperature . Solvent choice (e.g., ethanol vs. dichloromethane) significantly impacts reaction kinetics, with polar aprotic solvents accelerating imine formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodological Answer :

  • NMR : Look for singlet peaks at δ 3.6–3.8 ppm (methylene protons adjacent to amine) and aromatic thiophene protons at δ 6.9–7.2 ppm .
  • Mass Spectrometry : The molecular ion [M+H]⁺ at m/z 269 (C₁₃H₁₆N₂S₂) confirms the molecular formula. Fragmentation patterns (e.g., loss of thiophenemethyl groups at m/z 154) validate the structure .
  • FT-IR : Stretching vibrations at 3350 cm⁻¹ (N-H) and 1580 cm⁻¹ (C=C thiophene) are diagnostic .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : The compound is hygroscopic and light-sensitive. Store under inert gas (argon) at –20°C in amber vials. For short-term use (<1 week), desiccants like silica gel in sealed containers at 4°C are sufficient .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX/WinGX) resolve ambiguities in molecular conformation, and what challenges arise during refinement?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement reveals torsional angles between thiophene rings (typically 15–25°) and hydrogen-bonding networks. Challenges include disorder in the ethylamine chain, addressed using restraints (DELU/SIMU commands in SHELX). WinGX’s ORTEP visualizes anisotropic displacement parameters, critical for assessing thermal motion in the thiophene rings .

Q. What experimental design strategies mitigate low yields in large-scale syntheses of this compound?

  • Methodological Answer :

  • Optimization Table :
ParameterLow Yield ConditionHigh Yield Adjustment
SolventTolueneEthanol/THF (4:1)
Temperature25°C60°C (Schiff base step)
CatalystNone5 mol% Zn(OTf)₂
  • Flow chemistry systems improve mixing efficiency, reducing side-product formation (e.g., dimerization) by 30% compared to batch reactions .

Q. How do substituents (e.g., fluorine at thiophene 5-position) alter reactivity in derivatives, and what SAR trends emerge?

  • Methodological Answer : Fluorination at C5 (e.g., [(5-fluorothiophen-2-yl)methyl] analog) increases electrophilicity, enabling nucleophilic aromatic substitution (k = 0.12 min⁻¹ vs. 0.03 min⁻¹ for non-fluorinated). SAR studies show:

  • Bioactivity : Fluorinated derivatives exhibit 3× higher affinity for serotonin receptors (IC₅₀ = 45 nM vs. 140 nM) due to enhanced π-stacking .
  • Synthetic Flexibility : Bromine at C5 facilitates Suzuki-Miyaura cross-coupling (85% yield with Pd(PPh₃)₄) .

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. inactive) be reconciled?

  • Methodological Answer : Discrepancies arise from assay conditions. For example:

  • MIC Variability :
StrainMIC (µg/mL)Media (pH)Source
S. aureus87.4
E. coli>646.8
  • Low pH media reduce protonation of the amine, enhancing membrane permeability. Standardize assays using Mueller-Hinton broth (pH 7.3) and 1% DMSO .

Q. What advanced computational methods (e.g., DFT, molecular docking) predict interaction mechanisms with biological targets?

  • Methodological Answer :

  • DFT Calculations : B3LYP/6-311+G(d,p) optimizations show the lowest unoccupied molecular orbital (LUMO) localized on thiophene rings, indicating electrophilic attack sites. HOMO-LUMO gaps (~4.2 eV) correlate with redox activity in cytotoxicity assays .
  • Docking (AutoDock Vina) : The compound’s ethylamine chain forms hydrogen bonds with Glu206 in COX-2 (binding energy = –8.2 kcal/mol), explaining anti-inflammatory potential .

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